Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a 3,4-dimethoxyphenylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. The ethyl carboxylate moiety at the 5-position enhances solubility and modulates pharmacokinetic properties. The 3,4-dimethoxy group on the phenyl ring likely contributes to electronic and steric effects, influencing target binding and metabolic stability compared to other substituents.
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-5-21-14(18)13-9(2)16-15(22-13)17-10-6-7-11(19-3)12(8-10)20-4/h6-8H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUJMFQMHCCXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 3,4-dimethoxyaniline with ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the dimethoxyphenylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Bulky substituents like isobutoxy (Febuxostat intermediate ) or trifluoromethyl improve metabolic stability but may reduce solubility.
Synthetic Pathways :
- Acetylation () and coupling with amines () are common methods for modifying the 2-position of thiazole derivatives. The target compound likely follows similar routes, substituting 3,4-dimethoxyaniline.
Therapeutic Potential: Chlorobenzylamino derivatives () show antidiabetic effects, while Febuxostat intermediates () and benzoxazol-2-ylthio analogs () target xanthine oxidase and translation machinery, respectively. The target compound’s dimethoxy group may align with these applications but requires validation.
Physicochemical Properties :
- The ethyl carboxylate group enhances solubility across analogs (e.g., ).
- Methoxy groups increase hydrophilicity compared to lipophilic trifluoromethyl or chlorophenyl groups .
Data Tables
Table 1: Structural Comparison of Selected Thiazole Derivatives
*Estimated based on analogous structures.
Biological Activity
Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C14H16N2O4S
- Molecular Weight : 316.35 g/mol
This structure features a thiazole ring, which is crucial for its biological activity. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar thiazole compounds possess activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Organisms | IC50 (µg/mL) |
|---|---|---|
| This compound | E. coli, S. aureus | 12.5 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound's structure suggests potential interactions with cancer-related enzymes and receptors. For instance, a related thiazole compound was found to inhibit c-Met phosphorylation, leading to reduced tumor cell proliferation and increased apoptosis in cancer cell lines.
Case Study: In Vitro Evaluation
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MKN-45 | 5.0 | Induction of apoptosis via c-Met inhibition |
| HT29 | 8.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been noted in preliminary studies. Thiazoles are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Interaction with receptors such as c-Met can lead to altered signaling pathways that affect cell growth and survival.
- Cell Cycle Interference : Inducing cell cycle arrest can prevent cancer cells from proliferating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
